Cresol red

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

pH Indicator

- Cresol red acts as a pH indicator, changing color based on the acidity or alkalinity of a solution. It transitions from yellow at acidic pH (1.8-2.0) to orange at slightly acidic pH (2.2-6.8), and then to red at neutral pH (7.0). Finally, it turns violet at slightly basic pH (7.2-8.8) and then to purple at basic pH (9.0) .

- This property makes it valuable in various applications, such as:

Tracking Dye in Electrophoresis

- Cresol red serves as a tracking dye in agarose gel electrophoresis and polyacrylamide gel electrophoresis .

- It migrates through the gel at a predictable rate, allowing researchers to:

- Visualize the progress of DNA, RNA, or protein separation during the electrophoresis process.

- Estimate the size of the separated molecules by comparing their migration distance with the migration of the cresol red band.

- Importantly, cresol red does not inhibit Taq polymerase used in polymerase chain reaction (PCR), making it compatible with downstream applications involving PCR amplification .

Detection of Urease Activity

- Cresol red, in combination with lead acetate, can be used to detect the presence and activity of the enzyme urease .

- Urease breaks down urea into ammonia and carbon dioxide, causing the pH of the surrounding medium to increase.

- As cresol red changes color based on pH, the presence of urease activity can be visualized by the color change from orange to red. This method is often employed in enzyme activity assays and bacterial identification as some bacteria possess urease activity.

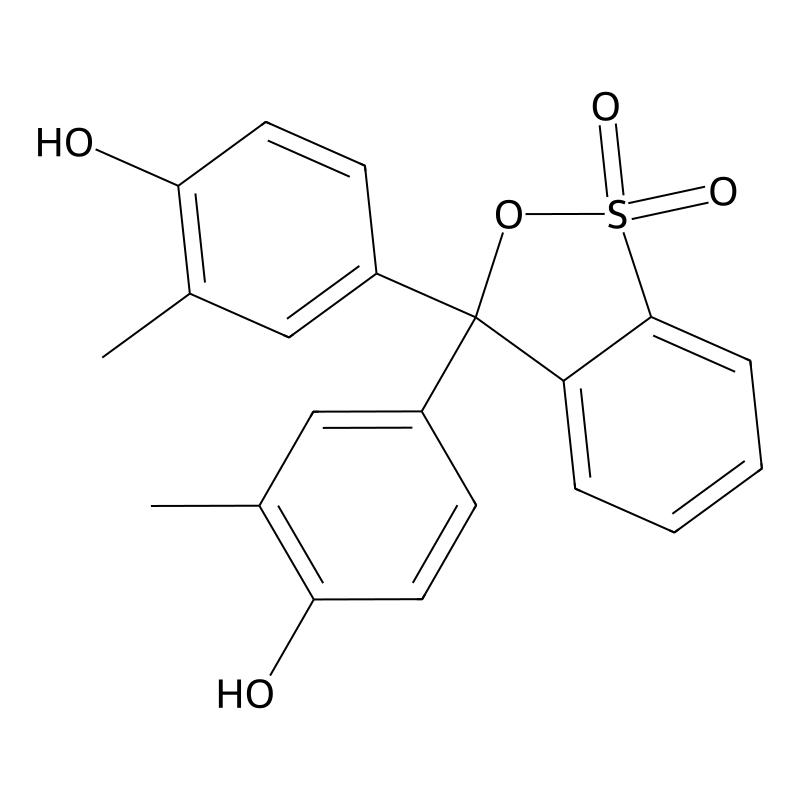

Cresol red, also known as o-cresolsulfonephthalein, is a triarylmethane dye that serves primarily as an acid-base indicator and a pH monitoring agent. It appears as a reddish-brown crystalline powder and is soluble in water and ethanol, forming clear solutions at low concentrations. The compound exhibits distinct color changes depending on the pH of the solution: it is yellow below pH 7.2 and transitions to red at pH 8.8 and above . This property makes cresol red particularly useful in various scientific applications, including molecular biology and environmental chemistry.

As a pH Indicator

The color change of cresol red arises from the altered electronic structure of the molecule upon protonation and deprotonation of the hydroxyl groups. The specific wavelengths of light absorbed by the molecule depend on this electronic configuration, resulting in the observed color variations at different pH levels [].

As a Loading Dye

In gel electrophoresis, cresol red binds weakly to nucleic acids (DNA and RNA) and migrates through the gel alongside the separated molecules. This allows visualization of the progress of the electrophoresis and estimation of the size of the separated nucleic acids based on their position relative to the cresol red band. The exact mechanism of binding between cresol red and nucleic acids is not fully elucidated but likely involves non-covalent interactions such as hydrogen bonding and electrostatic interactions.

Cresol red is generally considered a low-hazard compound. However, some precautions are still advisable:

- Skin and Eye Contact: Avoid direct contact as it may cause irritation. Wear gloves and eye protection when handling.

- Inhalation: Minimize inhalation of dust particles.

- Disposal: Follow recommended laboratory waste disposal procedures.

Cresol red undergoes reversible protonation reactions that are pH-dependent. In acidic conditions (pH < 7.2), it exists predominantly in its yellow form, while in alkaline conditions (pH > 8.8), it shifts to a red form. The transition can be represented as follows:

This reaction is crucial for its function as a pH indicator, where the color change signals the acidity or basicity of the solution .

Cresol red has been studied for its biological activity, particularly in molecular biology applications. It is commonly used as a loading dye in gel electrophoresis, where it helps track the progress of DNA, RNA, or protein migration through gels without significantly inhibiting enzymatic reactions such as those involving Taq polymerase . Additionally, cresol red has shown potential in detecting changes in cellular environments due to its sensitivity to pH variations.

Cresol red can be synthesized through various chemical methods involving ortho-cresol and sulfonation processes. A common method includes:

- Sulfonation: Ortho-cresol is treated with sulfuric acid to introduce sulfonic groups.

- Condensation: The sulfonated ortho-cresol is then reacted with phthalic anhydride to form cresol red.

The purity and yield of the final product can be optimized through crystallization and purification techniques .

Cresol red has a wide range of applications:

- pH Indicator: Used in laboratories and aquaria to monitor pH levels.

- Molecular Biology: Serves as a loading dye in gel electrophoresis to visualize nucleic acids and proteins.

- Environmental Monitoring: Employed in spectrophotometric measurements of seawater pH due to its reliable colorimetric response .

- Chemical Analysis: Utilized in titrations and other analytical techniques where pH assessment is critical.

Studies have shown that cresol red interacts with various substances, affecting its performance as an indicator. For instance, its effectiveness can be influenced by ionic strength and the presence of other solutes in solution. Additionally, cresol red can be degraded under certain conditions, such as exposure to ultrasound or acidic environments, which may impact its usability in specific applications .

Cresol red belongs to a class of compounds known as triarylmethane dyes. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Color Change Range | Uses | Unique Features |

|---|---|---|---|

| Bromothymol Blue | Yellow (pH < 6) to Blue (pH > 7.6) | pH indicator | More sensitive in neutral pH ranges |

| Phenolphthalein | Colorless (pH < 8) to Pink (pH > 9) | Titration indicator | Sharp transition at higher pH |

| Methyl Orange | Red (pH < 3.1) to Yellow (pH > 4.4) | Acid-base titrations | Effective at low pH values |

| Meta-Cresol Purple | Yellow (pH < 6) to Purple (pH > 7) | Seawater pH measurements | More stable under varying conditions |

Cresol red's unique transition range (7.2–8.8) makes it particularly suitable for applications requiring monitoring around neutral to slightly alkaline conditions, distinguishing it from other indicators that may have sharper transitions or different effective pH ranges .

XLogP3

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant